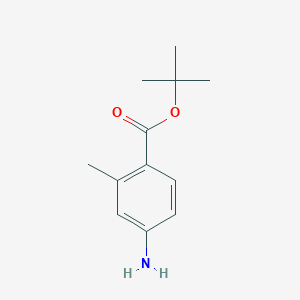

Tert-butyl 4-amino-2-methylbenzoate

Description

Tert-butyl 4-amino-2-methylbenzoate is an organic compound with the molecular formula C12H17NO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with a tert-butyl group, and the aromatic ring is substituted with an amino group and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Properties

IUPAC Name |

tert-butyl 4-amino-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-8-7-9(13)5-6-10(8)11(14)15-12(2,3)4/h5-7H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BURPOKPTYKVJAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445003-39-4 | |

| Record name | tert-butyl 4-amino-2-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing tert-butyl 4-amino-2-methylbenzoate involves the esterification of 4-amino-2-methylbenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. Another approach is the palladium-catalyzed amination of tert-butyl 4-bromobenzoate with an appropriate amine . This reaction typically uses PdCl2 and P(o-tolyl)3 as the catalyst system, providing a convenient route to N-substituted derivatives of tert-butyl 4-aminobenzoate .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-amino-2-methylbenzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents such as nitric acid for nitration and bromine for bromination are employed.

Major Products

Oxidation: Nitro derivatives of this compound.

Reduction: Tert-butyl 4-amino-2-methylbenzyl alcohol.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Scientific Research Applications

Tert-butyl 4-amino-2-methylbenzoate has several key applications in scientific research:

Organic Chemistry

- Intermediate for Synthesis: It serves as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry

- Drug Development: The compound is explored for its potential as a building block in drug design due to its ability to enhance bioavailability and metabolic stability.

- Antimicrobial Properties: Preliminary studies indicate potential activity against various bacterial strains.

- Anticancer Potential: Research is ongoing to evaluate its efficacy in inhibiting cancer cell proliferation.

Materials Science

- Polymer Synthesis: Utilized in developing specialty polymers and coatings with specific properties due to its unique chemical structure.

Case Studies

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at varying concentrations, suggesting its potential as an antimicrobial agent.

Case Study 2: Drug Development

Research focused on the use of this compound as a precursor for synthesizing novel anticancer agents. The compound's structural features were modified to enhance target specificity and reduce side effects in preclinical models.

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-2-methylbenzoate involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

Tert-butyl 4-aminobenzoate: Similar structure but lacks the methyl group on the aromatic ring.

Tert-butyl 4-amino-3-methylbenzoate: Similar structure with the methyl group in a different position.

Tert-butyl 4-amino-2-ethylbenzoate: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

Tert-butyl 4-amino-2-methylbenzoate is unique due to the specific positioning of the amino and methyl groups on the aromatic ring, which influences its reactivity and interaction with other molecules. This unique structure makes it a valuable compound for various synthetic and research applications.

Biological Activity

Overview

Tert-butyl 4-amino-2-methylbenzoate, with the molecular formula CHNO, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is a derivative of benzoic acid, characterized by a tert-butyl ester group, an amino group, and a methyl substituent on the aromatic ring. Its unique structural features contribute to its reactivity and interaction with biological systems.

The compound undergoes various chemical reactions that enhance its biological activity:

- Oxidation : The amino group can be oxidized to form nitro derivatives.

- Reduction : The ester group can be reduced to yield the corresponding alcohol.

- Substitution : Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.

The mechanism of action involves interactions with specific molecular targets, where the amino group participates in hydrogen bonding and electrostatic interactions. Hydrolysis of the ester group releases benzoic acid derivatives that can interact with cellular components, potentially leading to therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anticancer Activity

This compound has also shown promise as an anticancer agent. Studies suggest that it inhibits the growth of tumor cells by interfering with cell cycle progression and inducing apoptosis. For instance, analogues of this compound have been synthesized and tested for their ability to inhibit dihydrofolate reductase (DHFR), a key enzyme involved in DNA synthesis. Although some derivatives showed poor inhibition of DHFR, their metabolites demonstrated significant cytotoxicity against cancer cells .

Case Studies and Research Findings

- In Vitro Studies : A study conducted on various cancer cell lines revealed that this compound analogues inhibited cell proliferation effectively. The compounds were metabolized within cells to form active polyglutamate derivatives, enhancing their therapeutic potential .

- Antimicrobial Efficacy : In another study assessing antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at low concentrations, suggesting its potential as a lead compound in developing new antimicrobial agents.

- Safety and Toxicological Profile : Safety assessments have been conducted to evaluate the dermal penetration and potential genotoxicity of alkyl benzoates, including this compound. Findings indicate that while there are concerns regarding genotoxic effects, further studies are needed to establish a comprehensive safety profile .

Comparative Analysis

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Tert-butyl ester, amino group, methyl substituent | Antimicrobial, anticancer |

| Tert-butyl 4-aminobenzoate | Lacks methyl group | Anticancer activity |

| Tert-butyl 4-amino-3-methylbenzoate | Methyl group in different position | Similar activity profile |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.